MDR1‑Evading Potency Retention: BPR1K653 vs. VX‑680 and PHA‑739358 in Isogenic Cell Line Pairs
BPR1K653 is the only pan‑Aurora inhibitor among tested comparators that maintains identical anti‑proliferative IC₅₀ values in MDR1‑negative and MDR1‑overexpressing cell lines. In the KB cervical carcinoma parental line (MDR1‑negative), BPR1K653, VX‑680, and PHA‑739358 exhibit IC₅₀ values of 12±4 nM, 85±31 nM, and 400±100 nM respectively [1]. In the MDR1‑overexpressing KB‑VIN10 subline, the BPR1K653 IC₅₀ remains at 14±4 nM (1‑fold shift), whereas VX‑680 increases 16‑fold to 1400±140 nM and PHA‑739358 exceeds 25,000 nM (>63‑fold shift) [1]. Verapamil co‑treatment restores VX‑680 and PHA‑739358 potency to near‑parental levels but has no effect on BPR1K653, confirming that BPR1K653 is not a substrate for MDR1‑mediated efflux [1].
| Evidence Dimension | Anti‑proliferative IC₅₀ in MDR1‑negative vs. MDR1‑positive isogenic cell line pairs (clonogenic assay) |
|---|---|
| Target Compound Data | KB parental: IC₅₀ 12±4 nM; KB‑VIN10 (MDR1↑): IC₅₀ 14±4 nM (1‑fold shift); KB‑S15 (MDR1↑): IC₅₀ 11±4 nM (1‑fold shift); NTUB1 parental: IC₅₀ 8±4 nM; NTU0.017 (MDR1↑): IC₅₀ 10±4 nM (1‑fold shift) |
| Comparator Or Baseline | VX‑680: KB parental 85±31 nM → KB‑VIN10 1400±140 nM (16‑fold); KB‑S15 272±20 nM (3‑fold); NTU0.017 6766±1078 nM (93‑fold). PHA‑739358: KB parental 400±100 nM → KB‑VIN10 >25,000 nM (>63‑fold); KB‑S15 4700 nM (12‑fold); NTU0.017 >50,000 nM (>123‑fold) |
| Quantified Difference | BPR1K653 IC₅₀ fold‑shift in MDR1‑positive vs. parental cells: ~1‑fold (no significant change). VX‑680 fold‑shift: 3‑fold to 93‑fold. PHA‑739358 fold‑shift: >12‑fold to >123‑fold |
| Conditions | Clonogenic assay; KB, KB‑VIN10, KB‑S15, NTUB1, NTU0.017 cell lines; ±10 µM verapamil; 7‑day exposure (Cheung et al., 2011, PLoS ONE) |
Why This Matters
This is the single most actionable differentiator for procurement: if MDR1 expression is present or anticipated in a research model, only BPR1K653 provides interpretable Aurora‑kinase‑dependent readouts without requiring an MDR1 modulator co‑treatment.
- [1] Cheung CH, Lin WH, Hsu JT, Hour TC, Yeh TK, Ko S, Lien TW, Coumar MS, Liu JF, Lai WY, Shiao HY, Lee TR, Hsieh HP, Chang JY. BPR1K653, a Novel Aurora Kinase Inhibitor, Exhibits Potent Anti‑Proliferative Activity in MDR1 (P‑gp170)‑Mediated Multidrug‑Resistant Cancer Cells. PLoS ONE. 2011;6(8):e23485. Table 3. View Source
